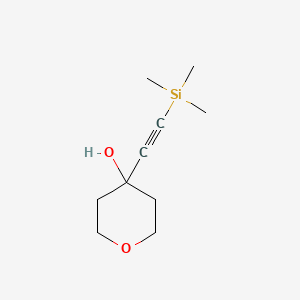
4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol
Vue d'ensemble
Description
“4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol” is a chemical compound with the molecular formula C10H18O2Si . It is also known by its IUPAC name "4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol" .
Molecular Structure Analysis
The molecular structure of “4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol” consists of a tetrahydro-2H-pyran ring with a hydroxyl group and a trimethylsilyl ethynyl group attached .Applications De Recherche Scientifique
Catalytic Activity in Trimethylsilylation
- 4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol has been investigated for its role in the trimethylsilylation of alcohols and phenols. A study highlights its efficiency in yielding excellent results under mild reaction conditions and notes the reusability of the catalyst without significant decrease in its initial activity (Zadehahmadi et al., 2015).
Grignard Syntheses
- It has been used to protect terminal ethynyl groups in Grignard syntheses. This method of protection has proven useful in the preparation of compounds with varied applications (Eaborn, Thompson, & Walton, 1967).
Quantum Chemistry Studies
- The compound plays a role in the formation of 1,2-dihydropyridine and 4H-pyran through reactions involving trimethylsilyl-2-propyn-1-al. This has been studied through quantum chemical methods, providing insights into the mechanisms of these reactions (Shagun, Medvedeva, & Mareev, 2013).
Organic Laboratory Project
- In an educational context, it's utilized in a research-based undergraduate organic laboratory project. Students investigate the Montmorillonite K10 clay-catalyzed reaction involving this compound, showcasing its educational value in organic synthesis (Dintzner et al., 2012).
Application in Synthon Formation
- The compound serves as a synthon for the (E)-β-formylvinyl anion and cation, demonstrating its versatility in organic synthesis (Miller & Al-Hassan, 1983).
Role in Statin Synthesis
- It's been used in the synthesis of statins, showcasing its significance in the pharmaceutical industry. The findings indicate its potential in streamlining the synthesis process of these crucial drugs (Časar & Košmrlj, 2009).
Memory Device Applications
- The reactivities of derivatives of this compound have been explored for the synthesis of thermally cross-linkable block copolymers, highlighting its potential applications in memory device technology (Kang et al., 2015).
Propriétés
IUPAC Name |
4-(2-trimethylsilylethynyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,3)9-6-10(11)4-7-12-8-5-10/h11H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMCHZPHGJRNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


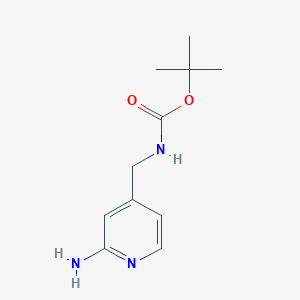
![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)
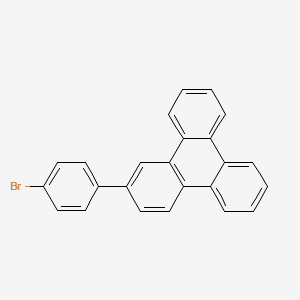
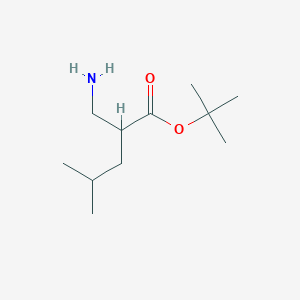
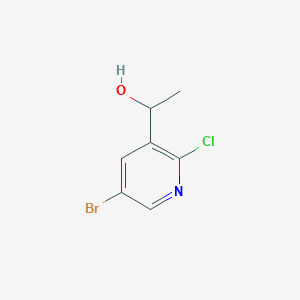
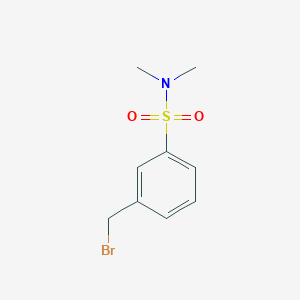

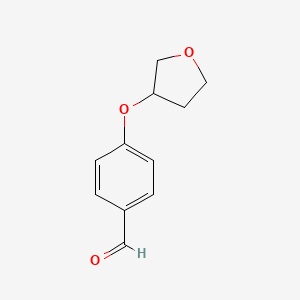
![1-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B1529780.png)
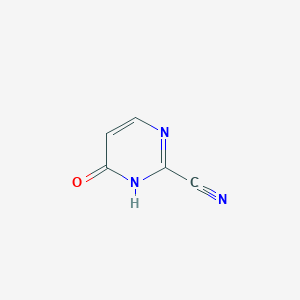

![6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol](/img/structure/B1529783.png)
